

# Ladostigil's Efficacy: A Systematic Review and Meta-Analysis Comparison Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ladostigil*

Cat. No.: B3062256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the efficacy of **Ladostigil**, a novel drug candidate for neurodegenerative diseases, and compares its performance with established treatments for Alzheimer's disease: Donepezil, Rivastigmine, Galantamine, and Selegiline. The information is compiled from preclinical studies and clinical trial data to offer an objective comparison for research and drug development professionals.

## Mechanism of Action: A Multi-Target Approach

**Ladostigil** is a multimodal drug that combines the properties of a cholinesterase inhibitor and a monoamine oxidase (MAO) inhibitor.<sup>[1][2]</sup> This dual-action mechanism is intended to address multiple neurochemical deficits observed in Alzheimer's disease.<sup>[2]</sup> Preclinical studies have also highlighted its neuroprotective effects.<sup>[1][3]</sup> **Ladostigil** has been shown to regulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic  $\alpha$ -secretase pathway by activating Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) signaling pathways.<sup>[4][5]</sup>

[Click to download full resolution via product page](#)

## Quantitative Efficacy Comparison

The following tables summarize the available quantitative data from placebo-controlled clinical trials of **Ladostigil** and its comparators. It is important to note that these trials were not head-to-head comparisons and variations in study design, patient populations, and duration can influence the outcomes.

### Table 1: Ladostigil Efficacy Data in Mild Cognitive Impairment (MCI)

| Trial Identifier                                      | Intervention                     | Duration  | Outcome Measure                    | Result                                 | p-value     |
|-------------------------------------------------------|----------------------------------|-----------|------------------------------------|----------------------------------------|-------------|
| NCT01429623                                           | Ladostigil 10 mg/day vs. Placebo | 36 Months | Progression to Alzheimer's Disease | 14.1% (Ladostigil) vs. 20.4% (Placebo) | 0.162[6][7] |
| Change in Whole Brain Volume                          | Reduced loss in Ladostigil group |           | 0.025[6][7]                        |                                        |             |
| Change in Hippocampal Volume                          | Reduced loss in Ladostigil group |           | 0.043[6][7]                        |                                        |             |
| Neuropsychological Test Battery (NTB) Composite Score | No significant effect            | -         | -                                  | -                                      | -           |
| Disability Assessment in Dementia (DAD) Score         | No significant effect            | -         | -                                  | -                                      | -           |
| Geriatric Depression Scale (GDS) Score                | No significant effect            | -         | -                                  | -                                      | -           |

**Table 2: Comparator Efficacy Data in Alzheimer's Disease (AD)**

| Drug         | Trial Duration        | Outcome Measure | Mean Difference vs. Placebo (95% CI)        |
|--------------|-----------------------|-----------------|---------------------------------------------|
| Donepezil    | 24 Weeks              | ADAS-cog        | -2.9 (5 mg/day), -3.1 (10 mg/day)[8]        |
| 24 Weeks     | MMSE                  |                 | +1.0 (5 mg/day), +1.3 (10 mg/day)[9]        |
| 24 Weeks     | CIBIC-plus            |                 | Significant improvement[8]                  |
| Rivastigmine | 26 Weeks              | ADAS-cog        | -1.79 (-2.21 to -1.37)[10]                  |
| 26 Weeks     | MMSE                  |                 | 0.74 (0.52 to 0.97)[10]                     |
| 26 Weeks     | ADCS-ADL              |                 | SMD: 0.20 (0.13 to 0.27)[10]                |
| Galantamine  | 6 Months              | ADAS-cog        | -3.15 (-3.70 to -2.60) (24 mg/day)[11]      |
| 6 Months     | CIBIC-plus            |                 | OR: 1.30 (1.06 to 1.60)[11]                 |
| 24 Months    | MMSE                  |                 | -1.41 (Galantamine) vs. -2.14 (Placebo)[12] |
| Selegiline   | 24 Weeks              | MMSE            | Significant improvement in a subgroup[1]    |
| 4-17 Weeks   | Cognitive Tests (SMD) |                 | 0.39 to 0.44[13]                            |

## Experimental Protocols

This section outlines the methodologies for the key clinical trials cited.

## Ladostigil: NCT01429623 Trial Protocol

- Objective: To assess the safety and efficacy of low-dose **Ladostigil** in delaying the progression from Mild Cognitive Impairment (MCI) to Alzheimer's disease.[[14](#)]
- Design: A 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial.[[15](#)]
- Participants: 210 patients aged 55-85 with MCI, Clinical Dementia Rating (CDR) of 0.5, Mini-Mental State Examination (MMSE) score >24, and evidence of medial temporal lobe atrophy. [[15](#)]
- Intervention: **Ladostigil** (10 mg/day) or placebo.[[15](#)]
- Primary Outcomes: Safety and time to progression to Alzheimer's disease dementia.[[15](#)]
- Secondary & Exploratory Outcomes: Changes in Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), Geriatric Depression Scale (GDS), MMSE scores, and brain volume changes measured by MRI.[[15](#)]



[Click to download full resolution via product page](#)

## Comparator Drug Trial Protocols (General Overview)

Clinical trials for Donepezil, Rivastigmine, Galantamine, and Selegiline in Alzheimer's disease generally follow a similar structure:

- Design: Randomized, double-blind, placebo-controlled trials are the standard.[1][6][8][16]
- Participants: Patients with a diagnosis of probable Alzheimer's disease, typically in the mild to moderate stages.[1][6][8][16]

- Interventions: The specific drug at varying doses compared to a placebo.[1][6][8][16]
- Outcome Measures:
  - Cognitive Function: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and Mini-Mental State Examination (MMSE).[1][6][8][16]
  - Global Function: Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus).[6][8]
  - Activities of Daily Living: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) or Disability Assessment for Dementia (DAD).[6][10]



[Click to download full resolution via product page](#)

## Conclusion

**Ladostigil**, with its unique dual mechanism of action, has shown potential neuroprotective effects in preclinical models. The phase 2 clinical trial in patients with MCI did not demonstrate a significant delay in the progression to dementia, however, it did suggest a possible effect in reducing the rate of brain atrophy.[6][7] In comparison, established treatments for Alzheimer's disease, such as Donepezil, Rivastigmine, and Galantamine, have demonstrated modest but statistically significant benefits in improving cognitive and global function in patients with mild to

moderate AD.[8][10][11] Selegiline has shown limited and inconsistent efficacy in Alzheimer's disease.[13]

Further research, including larger phase 3 trials, is necessary to fully elucidate the clinical efficacy and potential disease-modifying effects of **Ladostigil** in neurodegenerative diseases. This guide provides a comparative framework to aid researchers and drug developers in evaluating the therapeutic potential of **Ladostigil** in the context of existing treatment options.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Selegiline in the treatment of Alzheimer's disease: a long-term randomized placebo-controlled trial. Czech and Slovak Senile Dementia of Alzheimer Type Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selegiline versus L-acetylcarnitine in the treatment of Alzheimer-type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jacobimed.org [jacobimed.org]
- 4. researchgate.net [researchgate.net]
- 5. Rivastigmine in Alzheimer disease: efficacy over two years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. e-century.us [e-century.us]

- 12. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selegiline for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of rivastigmine in patients with Alzheimer's disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ladostigil's Efficacy: A Systematic Review and Meta-Analysis Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062256#a-systematic-review-and-meta-analysis-of-ladostigil-s-efficacy]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)